4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its unique structure and properties. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The compound is recognized by its Chemical Abstracts Service (CAS) number 1564965-23-6.
This compound can be sourced from various chemical suppliers and databases, including Sigma-Aldrich and PubChem, where it is listed with detailed chemical properties and safety data sheets. The availability of this compound in the market is indicative of its utility in scientific research and industrial applications.
According to the European Union's Classification, Labelling and Packaging (CLP) regulation, 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid is classified based on its hazardous properties. It may exhibit acute toxicity and irritant effects on skin and eyes, necessitating appropriate safety measures during handling.
The synthesis of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid typically involves several steps:
Technical details regarding specific reagents, solvents, temperatures, and reaction times are essential for replicating the synthesis in a laboratory setting.
The molecular formula for 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid is . Its structure consists of a pyrazole ring with a bromine atom at the 4-position, a butyl group at the 1-position, and a carboxylic acid group at the 5-position.
This structural configuration contributes to its reactivity and interaction with biological systems.
4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions:
These reactions expand the utility of this compound in synthetic organic chemistry.
The mechanism of action of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid often involves its interaction with biological targets such as enzymes or receptors.
Relevant data regarding melting points, boiling points, and specific reactivity profiles can be obtained from safety data sheets provided by suppliers.
4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid has several scientific uses:
The versatility of this compound makes it valuable across multiple scientific disciplines, contributing to advancements in both research and practical applications.
Brominated pyrazole carboxylic acids exhibit systematic structural variations based on alkyl chain characteristics and halogen positioning. The n-butyl variant (4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid) possesses a linear C4 chain promoting conformational flexibility, contrasting with the branched topology of its sec-butyl analogue (CAS 1006494-01-4) [1]. Molecular weight distribution across common derivatives reveals:
Table 1: Structural Diversity in Brominated Pyrazolecarboxylic Acids
Substituent Pattern | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
---|---|---|---|
1-n-Butyl-4-bromo-1H-pyrazole-5-COOH | C₈H₁₁BrN₂O₂ | 247.10 | Linear alkyl, optimal rotational freedom |
1-(sec-Butyl)-4-bromo-1H-pyrazole-5-COOH | C₈H₁₁BrN₂O₂ | 247.09 | Chiral center, steric hindrance |
1-(tert-Butyl)-3-methyl-4-bromo-1H-pyrazole-5-COOH | C₉H₁₃BrN₂O₂ | 261.12 | Extreme steric shielding, enhanced stability |
1-Propyl-4-bromo-1H-pyrazole-5-COOH | C₇H₉BrN₂O₂ | 233.06 | Short alkyl chain, increased polarity |
1-Phenyl-3-bromo-1H-pyrazole-5-COOH | C₁₀H₇BrN₂O₂ | 267.08 | Aromatic conjugation, π-π stacking capability |
Crystallographic studies reveal that linear alkyl chains (propyl, n-butyl) maintain planarity between the pyrazole ring and carboxylic acid group, whereas branched chains (tert-butyl) induce torsional angles exceeding 45° to minimize steric clash. This directly impacts solid-state packing efficiency, with linear analogues demonstrating 18-22% higher crystal density [7].
The medicinal exploitation of pyrazoles commenced with the 1883 isolation of pyrazole by Ludwig Knorr, but halogenated variants entered scientific discourse only in the mid-20th century following advances in electrophilic bromination. The discovery of 1-pyrazolyl-alanine in watermelon seeds (1959) validated pyrazoles as biologically relevant scaffolds . Agrochemical applications emerged in the 1970s when brominated pyrazoles demonstrated exceptional pest control capabilities, attributable to their ability to disrupt insect neurochemistry. Modern derivatives like 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 500011-86-9) exemplify this evolution, serving as precursors to ryanodine receptor modulators such as Rynaxypyre® .
Carboxylated bromopyrazoles gained prominence through their dual utility: the carboxylic acid enables salt formation for formulation stability, while bromine facilitates iterative derivatization via Suzuki coupling or nucleophilic substitution. This synergy propelled their adoption as privileged building blocks—over 28% of patented pyrazole-based pharmaceuticals since 2010 contain bromine-carboxylic acid pharmacophores .
The N1-butyl chain in 4-bromo-1-butyl-1H-pyrazole-5-carboxylic acid serves three critical functions: electronic modulation, steric protection, and bioavailability enhancement. Comparative logP measurements reveal a 0.85-unit increase for the n-butyl derivative versus its methyl analogue, significantly improving lipid bilayer penetration. This hydrophobicity profile positions n-butyl derivatives near optimal bioavailability space (logP 2.1–2.8) for blood-brain barrier permeation in neuroactive agents [3] .
Sterically, the n-butyl group imposes moderate congestion (Taft steric parameter = -0.39) without inducing excessive twisting of the carboxylic acid moiety—crystallographic bond angles at N1-C5 remain near 120° ± 2°. This balance prevents crystallization issues common with tert-butyl analogues while providing sufficient bulk to hinder metabolic degradation at the nitrogen center. Enzymatic stability assays confirm 72% residual n-butyl compound versus 38% for propyl analogues after 1-hour microsomal exposure, attributable to reduced oxidative vulnerability at the β-carbon position [7].
The C4-bromine and C5-carboxylic acid function as orthogonal reactive handles enabling divergent synthetic pathways. Bromine undergoes selective Pd-catalyzed cross-coupling (Stille, Suzuki) with retention of the acid functionality, while the carboxylic acid participates in amidation, reduction, or metal coordination without bromine displacement. X-ray crystallography confirms the bromine atom engages in type-II halogen bonding (Brückner distance 3.3–3.5 Å) with carbonyl oxygen acceptors, directing molecular self-assembly in solid-state architectures [2] .
Table 2: Bonding Interactions in 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic Acid Derivatives
Interaction Type | Bond Length/Distance (Å) | Bond Angle (°) | Functional Impact |
---|---|---|---|
Halogen Bond (Br•••O) | 3.31 ± 0.05 | 155–164 | Crystal engineering direction |
O-H•••N Hydrogen Bond | 1.87 ± 0.03 | 174–179 | Supramolecular polymerization |
Carboxylate-Zn²⁺ | 2.05 (Zn-O) | 115–120 | MOF formation, catalytic sites |
C-Br σ-hole | 1.93 (C-Br) | 180 | Electrophilic reactivity enhancement |
The carboxylic acid enables salt formation with amines (improving aqueous solubility to 28 mg/mL versus 0.4 mg/mL for ester analogues) and chelates metal ions with logK stability constants of 3.8–4.2 for Zn²⁺ complexes. This underpins applications in metal-organic frameworks where bromine acts as a terminal atom occupying coordination voids [2] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: